Predicted Lipophilicity (clogP) Comparison for 4-Fluorobenzylthio Oxadiazole Benzamide vs. Non-Fluorinated Analog
Computational prediction indicates that the 4-fluoro substitution on the benzylthio group of the target compound increases lipophilicity compared to the non-fluorinated benzylthio analog. The predicted clogP for 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is estimated to be 3.21, while the non-fluorinated analog N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 941948-68-1) exhibits a clogP of 2.76, representing a ΔclogP of +0.45 [1]. This increase in lipophilicity is consistent with the established effect of aryl fluorine substitution on logP [2].
| Evidence Dimension | Predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP = 3.21 (predicted) |
| Comparator Or Baseline | N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide (CAS 941948-68-1); clogP = 2.76 (predicted) |
| Quantified Difference | ΔclogP = +0.45 |
| Conditions | Computational prediction using XLogP3 algorithm via PubChem (predicted values); no experimental logP data available for either compound. |
Why This Matters
Higher lipophilicity can influence membrane permeability and oral bioavailability, making the target compound a potentially more favorable starting point for lead optimization programs focused on intracellular targets.
- [1] PubChem (Predicted). XLogP3 values for 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide and N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide. Accessed via PubChem Structure Search. View Source
- [2] Böhm, H. J., et al. (1996). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
